molecular formula C11H20N2O2 B6239746 tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, Mixture of diastereomers CAS No. 2344685-96-5

tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, Mixture of diastereomers

Cat. No.: B6239746
CAS No.: 2344685-96-5
M. Wt: 212.3
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Description

Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, Mixture of diastereomers: . This compound is characterized by its complex bicyclic structure and the presence of an aminomethyl group attached to the bicyclic framework. It is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Industrial Production Methods

    In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

    Chemical Reactions Analysis

    Types of Reactions

    Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: can undergo various chemical reactions, including:

    • Oxidation: : The compound can be oxidized to form corresponding amides or carboxylic acids.

    • Reduction: : Reduction reactions can be used to remove protective groups or to convert functional groups to simpler forms.

    • Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at the aminomethyl group.

    Common Reagents and Conditions

    • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium(VI) compounds.

    • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

    Major Products Formed

    • Oxidation: : Amides, carboxylic acids, and other oxidized derivatives.

    • Reduction: : Deprotected amines and reduced functional groups.

    • Substitution: : Substituted aminomethyl derivatives with various alkyl or aryl groups.

    Scientific Research Applications

    Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: has several scientific research applications, including:

    • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

    • Medicine: : Investigated for its potential therapeutic properties, including its use in drug discovery and development.

    • Industry: : Utilized in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism by which tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

    Comparison with Similar Compounds

    Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: can be compared with other similar compounds, such as:

    • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: : Similar in structure but with a different bicyclic framework.

    • Tert-butyl N- [4- (aminomethyl)phenyl]carbamate: : Contains a phenyl ring instead of a bicyclic core.

    • 4- (aminomethyl)benzylamine: : A simpler structure with an aminomethyl group attached to a benzyl group.

    Properties

    CAS No.

    2344685-96-5

    Molecular Formula

    C11H20N2O2

    Molecular Weight

    212.3

    Purity

    95

    Origin of Product

    United States

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